molecular formula C9H9BrF2O B13565985 2-(4-Bromo-2-methylphenyl)-2,2-difluoroethanol

2-(4-Bromo-2-methylphenyl)-2,2-difluoroethanol

Cat. No.: B13565985
M. Wt: 251.07 g/mol
InChI Key: HUMVYZAEGFJEKP-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a bromine atom, a methyl group, and two fluorine atoms attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 4-bromo-2-methylphenol with difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-ol may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(4-bromo-2-methylphenyl)-2,2-difluoroacetaldehyde.

    Reduction: Formation of 2-(4-methylphenyl)-2,2-difluoroethan-1-ol.

    Substitution: Formation of 2-(4-amino-2-methylphenyl)-2,2-difluoroethan-1-ol or 2-(4-thio-2-methylphenyl)-2,2-difluoroethan-1-ol.

Scientific Research Applications

2-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to the target, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-methylphenol
  • 2-bromo-4-methylphenol
  • 4-bromo-N-(2-methylphenyl)benzamide

Uniqueness

2-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens in the same molecule can lead to enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-2,2-difluoroethanol

InChI

InChI=1S/C9H9BrF2O/c1-6-4-7(10)2-3-8(6)9(11,12)5-13/h2-4,13H,5H2,1H3

InChI Key

HUMVYZAEGFJEKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CO)(F)F

Origin of Product

United States

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